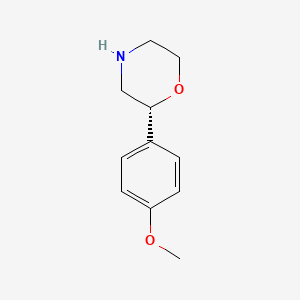

(R)-2-(4-Methoxyphenyl)morpholine

Description

(R)-2-(4-Methoxyphenyl)morpholine is a chiral morpholine derivative characterized by a methoxy-substituted phenyl group at the 2-position of the morpholine ring. The methoxy group at the para position of the phenyl ring confers electron-donating properties, influencing both electronic behavior and intermolecular interactions. Spectral characterization of related compounds (e.g., 1H NMR: δ 3.87 ppm for OMe; LC-MS m/z: 478 [M+1]) highlights distinct signals for the methoxyphenyl moiety and morpholine backbone . The stereochemistry (R-configuration) further modulates its biological and physicochemical properties, making it a compound of interest in drug discovery and materials science.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2R)-2-(4-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1 |

InChI Key |

PLULTGXHWIAVIR-NSHDSACASA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CNCCO2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methoxyphenyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and morpholine.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with morpholine under acidic or basic conditions.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogenation to yield ®-2-(4-Methoxyphenyl)morpholine.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methoxyphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The compound can be further reduced to modify the morpholine ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenyl)morpholine.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

®-2-(4-Methoxyphenyl)morpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(4-Methoxyphenyl)morpholine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The methoxy group and morpholine ring play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on electronic effects, pharmacological activity, and synthetic strategies across morpholine derivatives and analogs.

Structural and Electronic Comparisons

Key Observations :

- The 4-methoxyphenyl group in (R)-2-(4-MeO-phenyl)morpholine promotes intramolecular charge transfer (ICT), as seen in red-shifted emission spectra in DMF .

- Thiomorpholine derivatives exhibit distinct electronic profiles due to sulfur’s polarizability, often leading to altered reactivity and binding affinity compared to oxygen analogs .

- Electron-withdrawing groups (e.g., SO2 in 4-[2-(MeSO2)phenyl]morpholine) reduce ICT efficiency but enhance stability in biological systems .

Pharmacological Activity

Key Observations :

Key Challenges :

- Stereochemical purity in (R)-configured morpholines requires chiral catalysts or resolution techniques.

- Electron-donating groups (e.g., MeO) may necessitate protective strategies during synthesis to prevent undesired oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.